molecular formula C16H13F3N4O2 B2366438 N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide CAS No. 2415512-24-0

N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide

Cat. No.: B2366438
CAS No.: 2415512-24-0
M. Wt: 350.301
InChI Key: YRVHUKNQULMTTO-UHFFFAOYSA-N
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Description

N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide is a complex organic compound that features a unique combination of indolizine and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolizine and pyridazine derivatives, such as:

Uniqueness

N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2/c17-16(18,19)13-4-5-14(24)23(21-13)8-6-20-15(25)11-9-12-3-1-2-7-22(12)10-11/h1-5,7,9-10H,6,8H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVHUKNQULMTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C(=O)NCCN3C(=O)C=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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